molecular formula C8H11N3 B3059226 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine CAS No. 958254-67-6

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine

Cat. No.: B3059226
CAS No.: 958254-67-6
M. Wt: 149.19
InChI Key: SZDVIJJBAQAYND-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza-Diels-Alder reaction, activated by a Lewis acid, can be used to synthesize 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDVIJJBAQAYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=C2)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262427
Record name 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958254-67-6
Record name 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958254-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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